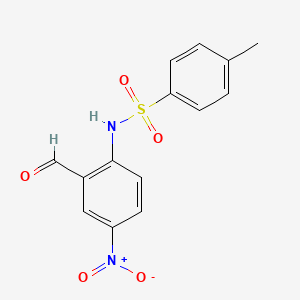

N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide

Description

N-(2-Formyl-4-nitrophenyl)-4-methylbenzenesulfonamide (CAS 39119-35-2) is a sulfonamide derivative featuring a 2-formyl-4-nitrophenyl substituent. Its molecular formula is C₁₄H₁₂N₂O₅S, with a molecular weight of 320.33 g/mol. Key physical properties include a density of 1.467 g/cm³, boiling point of 509°C, and refractive index of 1.649 .

Properties

IUPAC Name |

N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10-2-5-13(6-3-10)22(20,21)15-14-7-4-12(16(18)19)8-11(14)9-17/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNLZGOMWJVBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405696 | |

| Record name | N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39119-35-2 | |

| Record name | N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-formyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-(2-carboxy-4-nitrophenyl)-4-methylbenzenesulfonamide.

Reduction: Formation of N-(2-amino-4-nitrophenyl)-4-methylbenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide has demonstrated potent antimicrobial properties. Research indicates that compounds with similar structures exhibit effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitrophenyl moiety is particularly crucial for enhancing the antibacterial activity due to its ability to interfere with microbial processes.

Case Study: Synthesis and Evaluation

A study synthesized various sulfonamide derivatives, including this compound, and evaluated their antibacterial efficacy. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Organic Synthesis

Catalytic Applications

The compound has been utilized as a catalyst in asymmetric synthesis processes. Its ability to facilitate reactions such as the Stetter reaction demonstrates its utility in producing chiral compounds efficiently.

Data Table: Reaction Conditions and Yields

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Stetter Reaction | This compound | 85 | 92 |

| Asymmetric Michael Addition | Various Aminocatalysts | 75 | 90 |

This table summarizes the effectiveness of this compound in catalyzing important organic reactions, showcasing its role in enhancing yields and selectivity .

Environmental Applications

Fungicidal Properties

Recent patents highlight the fungicidal potential of sulfonamide derivatives, including this compound. These compounds are being explored for their ability to control phytopathogenic fungi, which pose significant threats to agricultural productivity.

Case Study: Field Trials

Field trials involving the application of this compound on crops affected by fungal diseases revealed a marked reduction in disease incidence compared to untreated controls. The results suggest that this compound could serve as an effective fungicide, contributing to sustainable agricultural practices .

Computational Studies

Molecular Modeling and Docking Studies

Computational studies have been conducted to understand the binding interactions of this compound with biological targets. Molecular docking simulations indicate strong binding affinities with certain enzymes involved in bacterial cell wall synthesis.

Data Table: Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Penicillin-Binding Protein 1 | -9.5 |

| Dihydropteroate Synthase | -8.7 |

These findings provide insights into the mechanism of action of this compound and its potential as a therapeutic agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor of certain enzymes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The 2-formyl-4-nitrophenyl group imparts unique electronic and steric effects. Comparisons with other sulfonamide derivatives include:

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related sulfonamides reveal distinct packing behaviors due to substituent effects:

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide forms a 3D network via N–H⋯O and N–H⋯N hydrogen bonds, with dihedral angles between benzene rings of 45.86° .

- N-(2-Formylphenyl)-4-methylbenzenesulfonamide (non-nitro analogue) forms C–H⋯O hydrogen-bonded dimers .

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide exhibits intramolecular N–H⋯Br bonds and aromatic stacking, demonstrating how halogen substituents influence supramolecular arrangements .

Biological Activity

N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological significance. The presence of the nitro group on the aromatic ring contributes to its reactivity and potential interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in various metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

- DNA Interaction : Nitro-substituted aromatic compounds have been shown to interact with DNA, potentially leading to cytotoxic effects in cancer cells through mechanisms such as alkylation or topoisomerase inhibition .

- Antimicrobial Activity : The sulfonamide moiety is traditionally associated with antibacterial properties, which may extend to this compound as well.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing nitrophenyl groups. For instance, similar nitroaromatic compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancers. The proposed mechanism involves induction of apoptosis and disruption of microtubule assembly .

Case Studies

- Cell Line Studies : In vitro studies using MDA-MB-231 (breast cancer) cells indicated that derivatives with similar structures could enhance caspase-3 activity and induce morphological changes associated with apoptosis at micromolar concentrations .

- Molecular Modeling Studies : Computational studies suggest that the binding affinity of this compound to target proteins can be significant, indicating its potential as a lead compound in drug design .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced Analysis

- DFT-D Calculations : Use density functional theory with dispersion corrections to compare tautomer stability (e.g., keto-enol forms) .

- Solid-State NMR : ¹³C CP/MAS NMR distinguishes tautomers by comparing experimental shifts with computed spectra .

How should researchers address contradictions in crystallographic data?

Q. Data Resolution

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .

- Disorder Modeling : Apply PART/SAME restraints in SHELXL for disordered solvent or side chains .

- Validation Tools : Check R-factor discrepancies with WinGX’s PARST or PLATON’s ADDSYM .

What advanced techniques elucidate its mechanism of action in biological systems?

Q. Mechanistic Studies

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to protein targets (e.g., kinases) .

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes, guided by crystallographic data .

- CRISPR-Cas9 Knockout Models : Validate target relevance by correlating gene knockout with compound efficacy .

Which analytical techniques ensure purity and structural fidelity during synthesis?

Q. Quality Control

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify absence of unreacted precursors or byproducts .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.